4-bromo-1-methyl-1H-indole-3-sulfonyl chloride
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Overview
Description
4-bromo-1-methyl-1H-indole-3-sulfonyl chloride is a chemical compound with the molecular formula C9H7BrClNO2S and a molecular weight of 308.58 g/mol . This compound is part of the indole family, which is known for its significant role in various biological and chemical processes . Indole derivatives are prevalent in natural products and pharmaceuticals, making them crucial in scientific research .
Preparation Methods
The synthesis of 4-bromo-1-methyl-1H-indole-3-sulfonyl chloride typically involves the sulfonylation of 4-bromo-1-methyl-1H-indole. The reaction conditions often include the use of chlorosulfonic acid or sulfonyl chloride reagents under controlled temperatures . Industrial production methods may involve large-scale sulfonylation reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-bromo-1-methyl-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include bases, nucleophiles, and catalysts like palladium for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-bromo-1-methyl-1H-indole-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-1H-indole-3-sulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites in biological molecules . This reactivity is exploited in the design of inhibitors and other bioactive compounds . The indole moiety also contributes to the compound’s biological activity by interacting with specific receptors and enzymes .
Comparison with Similar Compounds
4-bromo-1-methyl-1H-indole-3-sulfonyl chloride can be compared with other indole derivatives, such as:
4-bromo-3-methyl-1H-indole: This compound lacks the sulfonyl chloride group, making it less reactive in certain chemical reactions.
1-methyl-1H-indole-3-sulfonyl chloride: This compound lacks the bromine atom, which can affect its reactivity and biological activity.
The presence of both the bromine atom and the sulfonyl chloride group in this compound makes it unique and versatile for various applications .
Properties
CAS No. |
2742656-91-1 |
---|---|
Molecular Formula |
C9H7BrClNO2S |
Molecular Weight |
308.6 |
Purity |
95 |
Origin of Product |
United States |
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